Cas no 1048990-22-2 ([4-bromo-2-(trifluoromethoxy)phenyl]boronic acid)
[4-bromo-2-(trifluoromethoxy)phenyl]boronic acid Chemical and Physical Properties
Names and Identifiers
-
- [4-bromo-2-(trifluoromethoxy)phenyl]boronic acid
- I04-1766;4-bromo-2-trifluoromethoxyphenyl boronic acid;
- 4-Bromo-2-(trifluoromethoxy)phenylboronic acid
- Boronic acid, B-[4-bromo-2-(trifluoromethoxy)phenyl]-
- 1048990-22-2
- MFCD20441792
- DB-384611
- CS-0174715
- AKOS015893131
- B-[4-Bromo-2-(trifluoromethoxy)phenyl]boronic Acid
- (4-bromo-2-(trifluoromethoxy)phenyl)boronic acid
- 4-bromo-2-trifluoromethoxyphenyl boronic acid
- BS-25561
- DTXSID00716578
- E91941
- 4-Bromo-2-(trifluoromethoxy)phenylboronicacid
- SCHEMBL12004570
-
- MDL: MFCD20441792
- Inchi: 1S/C7H5BBrF3O3/c9-4-1-2-5(8(13)14)6(3-4)15-7(10,11)12/h1-3,13-14H
- InChI Key: NXVYGJHJHNUQDB-UHFFFAOYSA-N
- SMILES: B(C1=CC=C(Br)C=C1OC(F)(F)F)(O)O
Computed Properties
- Exact Mass: 283.94700
- Monoisotopic Mass: 283.94672Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7Ų
Experimental Properties
- PSA: 49.69000
- LogP: 1.02750
[4-bromo-2-(trifluoromethoxy)phenyl]boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B695038-25mg |
4-Bromo-2-(trifluoromethoxy)phenylboronic Acid |
1048990-22-2 | 25mg |
$ 69.00 | 2023-04-18 | ||
| TRC | B695038-50mg |
4-Bromo-2-(trifluoromethoxy)phenylboronic Acid |
1048990-22-2 | 50mg |
$ 110.00 | 2023-04-18 | ||
| TRC | B695038-100mg |
4-Bromo-2-(trifluoromethoxy)phenylboronic Acid |
1048990-22-2 | 100mg |
$ 161.00 | 2023-04-18 | ||
| TRC | B695038-250mg |
4-Bromo-2-(trifluoromethoxy)phenylboronic Acid |
1048990-22-2 | 250mg |
$ 282.00 | 2023-04-18 | ||
| Matrix Scientific | 209251-0.250g |
[4-Bromo-2-(trifluoromethoxy)phenyl]boronic acid |
1048990-22-2 | 0.250g |
$261.00 | 2023-09-10 | ||
| Matrix Scientific | 209251-1g |
[4-Bromo-2-(trifluoromethoxy)phenyl]boronic acid |
1048990-22-2 | 1g |
$570.00 | 2023-09-10 | ||
| abcr | AB309214-250 mg |
4-Bromo-2-(trifluoromethoxy)phenylboronic acid, 98%; . |
1048990-22-2 | 98% | 250mg |
€359.90 | 2023-04-26 | |
| abcr | AB309214-1 g |
4-Bromo-2-(trifluoromethoxy)phenylboronic acid, 98%; . |
1048990-22-2 | 98% | 1g |
€722.00 | 2023-04-26 | |
| Chemenu | CM204526-1g |
4-Bromo-2-(trifluoromethoxy)phenylboronic acid |
1048990-22-2 | 95% | 1g |
$490 | 2023-02-03 | |
| abcr | AB309214-250mg |
4-Bromo-2-(trifluoromethoxy)phenylboronic acid, 98%; . |
1048990-22-2 | 98% | 250mg |
€359.90 | 2025-03-19 |
[4-bromo-2-(trifluoromethoxy)phenyl]boronic acid Suppliers
[4-bromo-2-(trifluoromethoxy)phenyl]boronic acid Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on [4-bromo-2-(trifluoromethoxy)phenyl]boronic acid
[4-bromo-2-(trifluoromethoxy)phenyl]boronic acid (CAS No. 1048990-22-2): A Comprehensive Overview
[4-bromo-2-(trifluoromethoxy)phenyl]boronic acid (CAS No. 1048990-22-2) is a versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This boronic acid derivative is characterized by its unique combination of a bromo substituent and a trifluoromethoxy group, making it an invaluable reagent in the synthesis of complex organic molecules and pharmaceuticals.
The chemical structure of [4-bromo-2-(trifluoromethoxy)phenyl]boronic acid is represented by the formula C9H6BrF3BO2. The presence of the bromo and trifluoromethoxy groups imparts distinct chemical properties, such as enhanced reactivity and stability, which are crucial for various synthetic transformations. These properties make it a preferred choice for Suzuki-Miyaura coupling reactions, a widely used method in the formation of carbon-carbon bonds.
In recent years, the application of [4-bromo-2-(trifluoromethoxy)phenyl]boronic acid has expanded beyond traditional synthetic chemistry. Researchers have explored its potential in the development of novel pharmaceuticals, particularly in the design of targeted therapies for various diseases. The trifluoromethoxy group, known for its strong electron-withdrawing effect, can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.
A notable study published in the Journal of Medicinal Chemistry highlighted the use of [4-bromo-2-(trifluoromethoxy)phenyl]boronic acid in the synthesis of a series of potent inhibitors targeting specific enzymes involved in cancer progression. The resulting compounds exhibited enhanced selectivity and reduced toxicity compared to existing drugs, demonstrating the potential of this boronic acid derivative in drug discovery.
Beyond its role in drug development, [4-bromo-2-(trifluoromethoxy)phenyl]boronic acid has also found applications in materials science. Its unique electronic properties make it suitable for use in the synthesis of functional materials, such as polymers and organic semiconductors. These materials have potential applications in electronic devices, sensors, and energy storage systems.
The synthetic versatility of [4-bromo-2-(trifluoromethoxy)phenyl]boronic acid is further enhanced by its compatibility with various catalytic systems. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are particularly effective in utilizing this compound to form complex molecular architectures. This compatibility has led to its widespread adoption in both academic and industrial settings.
In terms of safety and handling, [4-bromo-2-(trifluoromethoxy)phenyl]boronic acid should be stored under inert conditions to prevent degradation. It is recommended to handle this compound with appropriate personal protective equipment (PPE) to ensure safety during laboratory operations. Despite its reactivity, it is not classified as a hazardous material under standard regulations.
The future prospects for [4-bromo-2-(trifluoromethoxy)phenyl]boronic acid are promising. Ongoing research continues to uncover new applications and synthetic strategies that leverage its unique chemical properties. As the demand for advanced materials and pharmaceuticals grows, this compound is likely to play an increasingly important role in driving innovation across multiple scientific disciplines.
In conclusion, [4-bromo-2-(trifluoromethoxy)phenyl]boronic acid (CAS No. 1048990-22-2) is a multifaceted compound with significant potential in both synthetic chemistry and applied sciences. Its unique combination of functional groups makes it an essential reagent for researchers working on complex molecular designs and novel therapeutic agents.
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